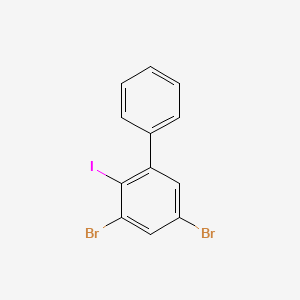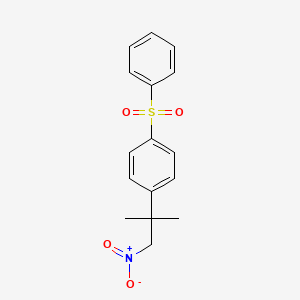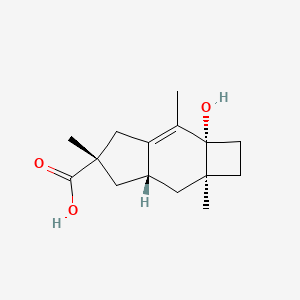
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine atoms, an ethyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-ethylphenyl derivatives, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The bromine atoms and the pyrazole ring can participate in oxidation reactions under specific conditions.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with molecular targets through its bromine atoms and pyrazole ring. These interactions can modulate specific pathways, leading to desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-ethylphenyl derivatives: These compounds share the bromine and ethyl groups but differ in the functional groups attached to the phenyl ring.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents can exhibit varying reactivity and applications.
Uniqueness
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of its bromine atoms, ethyl group, and pyrazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Numéro CAS |
853349-14-1 |
|---|---|
Formule moléculaire |
C15H14Br2N2O4 |
Poids moléculaire |
446.09 g/mol |
Nom IUPAC |
dimethyl 1-(2,4-dibromo-6-ethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14Br2N2O4/c1-4-8-5-9(16)6-11(17)13(8)19-7-10(14(20)22-2)12(18-19)15(21)23-3/h5-7H,4H2,1-3H3 |
Clé InChI |
OYCGONNZIRSDAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)Br)Br)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
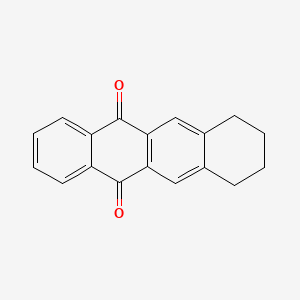
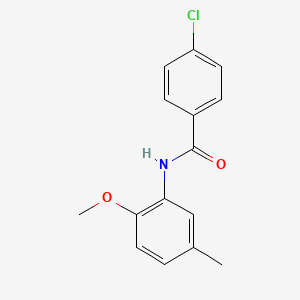


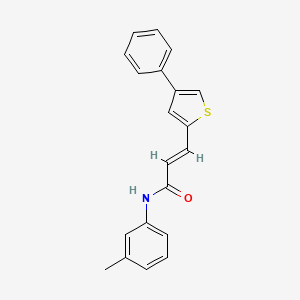
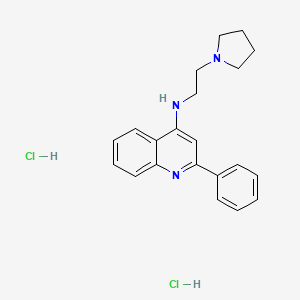
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
